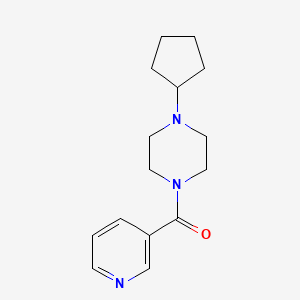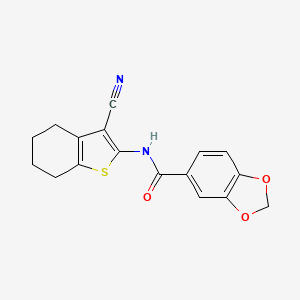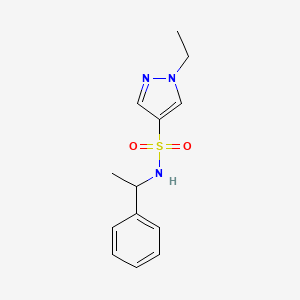![molecular formula C16H10ClN5O5 B10888120 2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888120.png)
2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furaldehyde group linked to a nitrophenyl and nitropyridyl hydrazone, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
The synthesis of 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzaldehyde and 5-nitro-2-pyridylhydrazine.
Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures with optimized reaction conditions and continuous flow processes to ensure consistent quality and yield.
化学反应分析
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro groups to amino groups, resulting in different hydrazone derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
科学研究应用
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its structural features that may interact with biological targets.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
作用机制
The mechanism by which 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The hydrazone moiety may also interact with specific proteins, altering their function and leading to various biological effects.
相似化合物的比较
Compared to other similar compounds, 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
- 2-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE HYDRAZONE
- 5-NITRO-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE
- 2-CHLORO-5-NITROPHENYLHYDRAZONE
These compounds share structural similarities but differ in specific functional groups or substitution patterns, leading to variations in their chemical and biological properties.
属性
分子式 |
C16H10ClN5O5 |
|---|---|
分子量 |
387.73 g/mol |
IUPAC 名称 |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C16H10ClN5O5/c17-14-4-1-10(21(23)24)7-13(14)15-5-3-12(27-15)9-19-20-16-6-2-11(8-18-16)22(25)26/h1-9H,(H,18,20)/b19-9+ |
InChI 键 |
OWJPFJAUVVFLFX-DJKKODMXSA-N |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Diphenyl-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10888040.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10888043.png)
![methyl (2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10888045.png)
![2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10888047.png)

![N'-{(E)-[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B10888060.png)

![Methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10888071.png)
![3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole](/img/structure/B10888077.png)
![ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B10888095.png)

![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10888102.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10888111.png)

